

An In-depth Technical Guide to Pipazethate Hydrochloride: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Pipazethate Hydrochloride*

Cat. No.: *B079067*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipazethate hydrochloride is a centrally acting antitussive agent, chemically identified as a 1-azaphenothiazine derivative.[1] It has been utilized for the suppression of non-productive cough.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Pipazethate hydrochloride**, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

Pipazethate hydrochloride is the hydrochloride salt of Pipazethate. Its chemical structure is characterized by a pyrido[3,2-b][3]benzothiazine core.

Table 1: Chemical Identification of **Pipazethate Hydrochloride**

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b] [3]benzothiazine-10- carboxylate;hydrochloride[4] |
| CAS Number | 6056-11-7[4] |
| Molecular Formula | C ₂₁ H ₂₆ ClN ₃ O ₃ S[4] |
| Molecular Weight | 436.0 g/mol [5] |
| Canonical SMILES | C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C 3SC4=C2N=CC=C4.Cl |
| InChI Key | FEUBUXUFKHXRKO-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. The available data for **Pipazethate hydrochloride** is summarized below.

Table 2: Physicochemical Properties of **Pipazethate Hydrochloride**

| Property | Value | Source |
|-------------------------------------|--|--------|
| Melting Point | 160-161 °C | |
| Solubility | Soluble in water and methanol. Practically insoluble in acetone and petroleum ether. | |
| Water Solubility (Predicted) | 0.0415 mg/mL | [6] |
| logP (Predicted) | 3.77 | [6] |
| pKa (Strongest Basic, Predicted) | 8.96 | [6] |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Pharmacological Properties and Mechanism of Action

Pipazethate hydrochloride exerts its antitussive effect primarily through a central mechanism, acting on the medullary cough center.[6] Its pharmacological profile is also defined by its interactions with specific neurotransmitter systems.

Central Antitussive Action

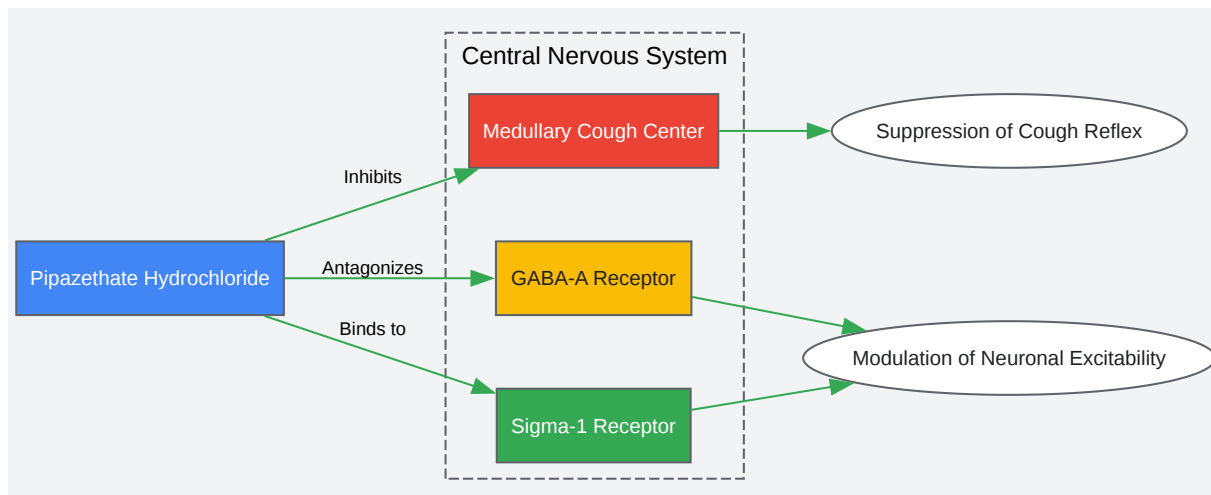
The primary mechanism of action of **Pipazethate hydrochloride** is the suppression of the cough reflex by inhibiting the excitability of the cough center located in the medulla oblongata.[3] This central action reduces the frequency and intensity of coughing.

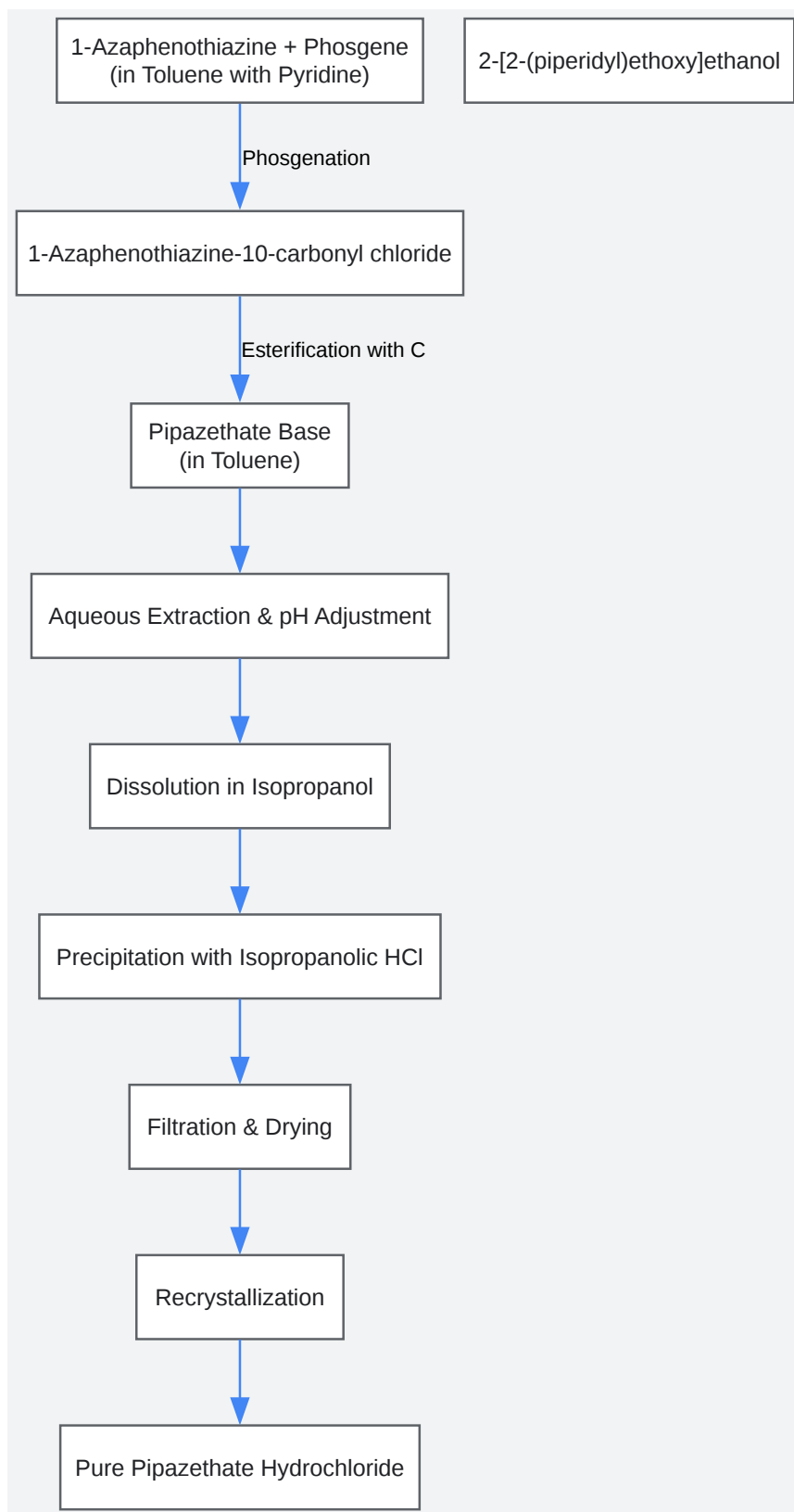
GABA Receptor Antagonism

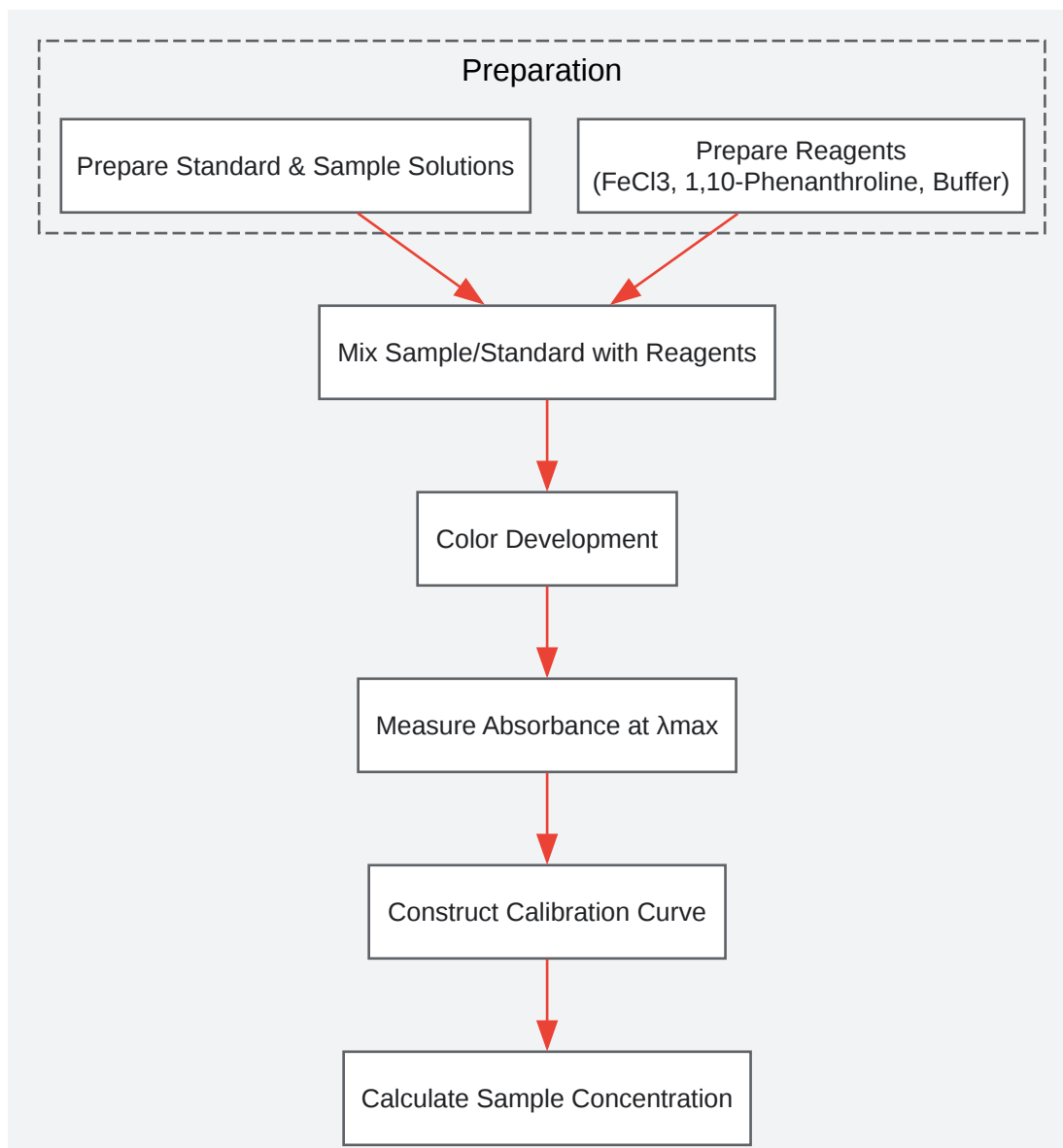
Pipazethate has been identified as a potent antagonist of the Gamma-Aminobutyric Acid (GABA) receptor, specifically the GABA-A receptor.[7] GABA is the primary inhibitory neurotransmitter in the central nervous system. By antagonizing the GABA-A receptor, Pipazethate can modulate neuronal excitability, which may contribute to its antitussive effects.

Sigma-1 Receptor Ligand

Pipazethate is also known to bind to the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of various cellular functions, including ion channel activity and intracellular signaling.[8] The interaction of Pipazethate with the sigma-1 receptor may contribute to its overall pharmacological profile, although the specific downstream effects of this interaction in the context of its antitussive activity are still under investigation.







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